(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-9-3-4-13-14(5-9)22-16(20(13)2)19-15(21)10-6-11(17)8-12(18)7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHDFRDNVQMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure and potential biological activities have garnered attention in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a benzamide backbone substituted with a dichloro group and a benzo[d]thiazole moiety, which is known for its diverse biological activities.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing cellular pathways associated with proliferation and apoptosis. Research indicates that compounds with similar structures often exhibit cytotoxic effects through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, this compound was evaluated against various bacterial strains. The results indicated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been assessed for anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effect of various benzothiazole derivatives, including this compound. The results confirmed its effectiveness against multidrug-resistant strains of bacteria .
- Anticancer Research : Another study focused on the anticancer properties of this compound in breast cancer models. The findings revealed that it significantly reduced tumor size in vivo and showed promise as a potential chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Scaffold Variations
Thiazolo[3,2-a]pyrimidine Derivatives
Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share a thiazole-pyrimidine fused core. Unlike the target compound, these derivatives incorporate additional pyrimidine and furan rings, which increase molecular complexity and polarity. The presence of a cyano group in 11b further enhances electron deficiency, contrasting with the dichloro substituents in the target compound .
Thiadiazole-Fused Derivatives
Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature thiadiazole cores instead of thiazole.
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs)
- Chlorine vs. Cyano Groups: The dichloro substituents in the target compound provide moderate electron withdrawal, while cyano groups (e.g., in 11b) offer stronger inductive effects. This difference impacts solubility and reactivity; cyano-substituted compounds often exhibit lower melting points (e.g., 11b: 213–215°C) compared to chloro analogs .
- Methyl vs. Aryl Substituents: The 3,6-dimethyl groups on the benzo[d]thiazole ring in the target compound enhance steric bulk compared to aryl-substituted analogs like 4g (3-methylphenyl).
Conformational Flexibility
The target compound’s rigid benzo[d]thiazole scaffold contrasts with more flexible systems like 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) , which contains a dihydroquinazoline moiety. Flexibility in 12 could influence binding interactions in biological systems .
Spectroscopic and Analytical Data
IR and NMR Trends
- IR Stretching : The target compound’s carbonyl (C=O) stretch (~1680–1700 cm⁻¹) aligns with benzamide derivatives like 4g (1690 cm⁻¹). Thiadiazole analogs (e.g., 6 ) show similar C=O stretches (1605–1617 cm⁻¹) .
- ¹H NMR : The methyl groups in the target compound resonate at δ ~2.2–2.4 ppm, comparable to 11a (δ 2.24–2.37 ppm). Aromatic protons in dichloro-substituted systems typically downshift due to electron withdrawal .
Mass Spectrometry
The target compound’s molecular ion (M⁺) would likely appear near m/z 400–420, similar to 8a (m/z 414) and 8c (m/z 506), depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
